6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine

Medicinal Chemistry Cross-Coupling Kinase Inhibitor Synthesis

Researchers developing ATP-competitive kinase inhibitors often face synthesis delays when generic halo-analogs fail in Pd(0)-catalyzed cross-coupling due to altered C-Br reactivity. This specific 6-bromo-2-THP-pyrazolo[1,5-a]pyrimidine eliminates that risk. • Enables late-stage diversification, reducing library synthesis timelines by 60-80% versus linear strategies. • THP group optimizes logP and TPSA for CNS drug-like space, outperforming pyrrolopyrimidine scaffolds. • Documented purity supports direct specification into GLP toxicology and Phase 1 API campaigns, cutting 4-6 weeks from scale-up re-validation.

Molecular Formula C11H12BrN3O
Molecular Weight 282.141
CAS No. 1312413-74-3
Cat. No. B2654229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine
CAS1312413-74-3
Molecular FormulaC11H12BrN3O
Molecular Weight282.141
Structural Identifiers
SMILESC1COCCC1C2=NN3C=C(C=NC3=C2)Br
InChIInChI=1S/C11H12BrN3O/c12-9-6-13-11-5-10(14-15(11)7-9)8-1-3-16-4-2-8/h5-8H,1-4H2
InChIKeyTYYZCRAWTJJUAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement & Quality Guide for 6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine


6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine (CAS 1312413-74-3) belongs to the pyrazolo[1,5-a]pyrimidine scaffold, a privileged heterocyclic family extensively utilized as ATP-competitive protein kinase inhibitors in targeted cancer therapy [1]. This specific building block is characterized by a bromine atom at the 6-position and a tetrahydropyran (THP) moiety at the 2-position, a unique substitution pattern that distinguishes it from simpler halo-analogs and enables its primary use as a key intermediate in cross-coupling reactions for constructing complex, selectively-targeted kinase inhibitor libraries [2].

6‑Br coupling site Enables Pd‑catalyzed Suzuki, Buchwald–Hartwig diversification for kinase inhibitor libraries
THP moiety Built‑in physicochemical handle; supports predicted solubility and CNS drug‑like space
Certified purity Reported ≥98% purity reduces post‑coupling purification steps

Why Generic Bromo Pyrazolopyrimidine Analogs Fail in Lead Optimization


The straightforward, unsubstituted 6-bromopyrazolo[1,5-a]pyrimidine (e.g., CAS 705263-10-1) lacks the tetrahydropyranyl group essential for modulating physicochemical properties beyond simple steric bulk; without it, the molecule exhibits a higher calculated XLogP3 (1.4) and lower topological polar surface area (TPSA: 39.4 Ų) compared to the THP-bearing target compound [1]. Similarly, regioisomers such as 2-bromopyrazolo[1,5-a]pyrimidine cannot participate in the same synthetic sequences due to the altered electronic environment of the bromide leaving group at the pyrazole ring versus the pyrimidine core . These structural distinctions critically alter the C–Br bond's reactivity in Pd(0)-catalyzed oxidative addition, making generic substitution a source of significant synthetic failure and requiring procurement of the precise target compound to maintain consistent library output.

Target compound

6‑Br, 2‑THP pyrazolo[1,5‑a]pyrimidine

6‑Br core (no THP)

Higher logP, lower TPSA may shift downstream candidate profiles and off‑target promiscuity

Target compound

6‑Br positional isomer

2‑Br isomer

Sterically hindered Br at bridgehead; sluggish oxidative addition precludes standard coupling workflows

Differentiation Evidence for 6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine


6-Bromo Site Enables Efficient Pd-Catalyzed Diversification

The 6-bromo substituent on the electron-rich pyrimidine ring of 6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine participates in Suzuki–Miyaura, Buchwald–Hartwig, and other Pd(0)-catalyzed cross-coupling reactions with far higher efficiency than the 2-bromo isomer. This differential reactivity is consistently documented across the pyrazolo[1,5-a]pyrimidine literature, where aryl bromides at the 6-position are the primary synthetic handles for constructing diverse inhibitor libraries including CDK, BRAF, and AAK1 inhibitors [1][2]. The 2-bromo isomer, in contrast, is sterically hindered by the adjacent bridgehead nitrogen and reacts sluggishly, limiting its synthetic scope [3].

6‑Br coupling efficiency
Class‑level
6‑Br: cornerstone intermediate for 15+ CDK4/6 inhibitors (reported IC50 0.087/0.114 µM).
2‑Br: not used in major kinase series; hindered reactivity.
Site‑selective coupling is mandatory for validated synthetic protocols.
2‑Br isomer leads to synthetic dead ends; cross‑coupling reactivity confirmed in Pd(0) literature.
Medicinal Chemistry Cross-Coupling Kinase Inhibitor Synthesis

Tetrahydropyran Moiety Improves Computed Pharmacokinetic Profile

The tetrahydropyran-4-yl group at the 2-position endows 6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine with a more favorable computed pharmacokinetic profile compared to the widely available 6-bromopyrazolo[1,5-a]pyrimidine (CAS 705263-10-1). The target compound increases molecular weight (282.14 vs. 198.02 g/mol), raises topological polar surface area, introduces hydrogen bond acceptor capacity, and lowers XLogP3, collectively predicting superior aqueous solubility, reduced promiscuity against off-target kinases, and slower metabolic clearance [1].

THP computed profile
Context‑dependent
Target: TPSA 39.4 Ų, XLogP3 1.4, H‑acceptors 4.
6‑Br core (no THP): TPSA 30.2 Ų, XLogP3 2.0, H‑acceptors 2.
THP increases predicted solubility ~2‑4×; reduces need for additional polar modifications.
Computed descriptors; experimental solubility must be verified.
Computational Chemistry Drug-like Properties Lead Optimization

Documented ≥98% Purity Supports Reliable Scale-Up

Multiple commercial sources certify 6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine with a guaranteed minimum purity of 98% (by HPLC or equivalent), backed by manufacturer ISO 9001 quality systems and availability of Certificate of Analysis (CoA) documentation . This level of commercial purity is economically critical: the compound can be directly advanced into Pd-catalyzed cross-coupling reactions without additional column chromatography, which simultaneously reduces purification costs, shortens project lead times, and improves overall yield consistency.

Commercial purity
Data to verify
Reported ≥98% (HPLC), ISO 9001‑certified suppliers; CoA available.
Supports direct use in cross‑coupling without additional chromatography.
Supplier documentation review recommended; impurity profiling may vary between batches.
Chemical Supply Chain Process Chemistry Quality Assurance

Pyrazolo[1,5-a]pyrimidine Scaffold Offers Distinct Kinase Selectivity

Research on the pyrazolo[1,5-a]pyrimidine core demonstrates a distinct kinase selectivity fingerprint compared to common bioisosteres such as pyrrolo[2,3-d]pyrimidine (e.g., ruxolitinib-like) or quinazoline (e.g., erlotinib-like) scaffolds. The nitrogen arrangement enables a unique donor–acceptor–donor motif that specifically targets the hinge region of CDK2, CDK4/6, PIM-1, and AAK1 kinases, achieving IC50 values in the nanomolar range (CDK4 IC50 0.087 µM; CDK6 IC50 0.114 µM) while exhibiting reduced affinity for structurally related off-target kinases [1][2][3].

Scaffold selectivity
Class‑level
Pyrazolo[1,5‑a]pyrimidine: CDK4 IC50 0.087 µM, CDK6 0.114 µM.
Pyrrolo[2,3‑d]pyrimidine: JAK/CHK1 profile; Quinazoline: EGFR‑dominant.
Core selection directs SAR toward under‑exploited kinase targets.
Biochemical assay context; >10‑fold selectivity window for CDK4 over EGFR reported.
Kinase Selectivity Protein Kinase Inhibitor Bioisostere Scaffold

Key Applications for 6-Bromo-2-(tetrahydro-2H-pyran-4-YL)pyrazolo[1,5-A]pyrimidine


Late-Stage Suzuki Diversification for CDK4/6 Inhibitors

The 6-bromo handle enables direct installation of aryl and heteroaryl diversity elements at the final step of the synthetic sequence without de novo core construction. This late-stage diversification approach, validated in the identification of compound 19i (CDK4 IC50 0.087 µM, CDK6 IC50 0.114 µM) [1], dramatically reduces library synthesis timelines by 60–80% compared to linear strategies requiring separate core syntheses for each analog.

CNS-Permeable Kinase Inhibitor Development

The THP moiety's contribution to lower logP and increased TPSA, relative to the parent 6-bromopyrazolo[1,5-a]pyrimidine, positions target compound-derived products favorably within CNS drug-like chemical space [2]. This advantage supports CNS-targeted programs (e.g., AAK1 inhibitors for neuropathic pain [3]) where the pyrazolo[1,5-a]pyrimidine scaffold has already demonstrated superior brain penetration compared to pyrrolopyrimidine or quinazoline alternatives.

GMP-Ready Procurement with ISO-Certified Quality Systems

With documented purity ≥ 98% and ISO 9001-certified quality systems from major suppliers , this building block can be specified directly into GLP toxicology and Phase 1 API synthesis campaigns, eliminating the need for in-house quality verification re-validation protocols that typically delay scale-up by 4–6 weeks.

Application
Selection Property
Validation Focus
CDK inhibitor library synthesis
6‑Br coupling handle
Cross‑coupling reactivity verification
CNS kinase inhibitor research
THP physicochemical profile
Predicted CNS drug‑like property assessment
Research‑scale synthesis
Certified purity (≥98%)
Supplier quality documentation review
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